Sodium N-dodecanoyl-L-valinate

Description

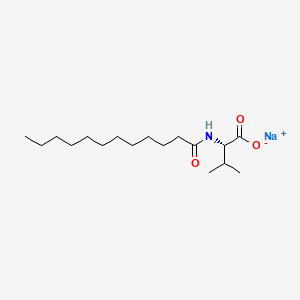

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2S)-2-(dodecanoylamino)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21;/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21);/q;+1/p-1/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWBTMYWRIIMEJ-NTISSMGPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191302 | |

| Record name | N-Dodecanoyl valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37869-33-3 | |

| Record name | N-Dodecanoyl valinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037869333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Dodecanoyl valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Approaches for Research Applications

Established Synthetic Pathways for N-dodecanoyl-L-valine and its Sodium Salt

The most common and well-established method for synthesizing N-acyl amino acids, including N-dodecanoyl-L-valine, is the Schotten-Baumann reaction. researchgate.netuni-duesseldorf.de This pathway involves the acylation of the amino acid with an acyl chloride in an alkaline aqueous medium.

The synthesis begins with the preparation of the acylating agent, dodecanoyl chloride (also known as lauroyl chloride). This is typically achieved by reacting lauric acid with a chlorinating agent like thionyl chloride. nih.gov The resulting dodecanoyl chloride is then reacted with L-valine.

In the Schotten-Baumann condensation, the L-valine precursor is used as its sodium salt (sodium L-valinate), which is prepared in situ by dissolving L-valine in an alkaline aqueous solution, such as sodium hydroxide (B78521). nih.govgoogle.com The dodecanoyl chloride is then added to this solution, leading to the formation of an amide bond between the dodecanoyl group and the amino group of L-valine. The reaction is typically carried out in a mixed solvent system, such as water-dioxane, to ensure the solubility of both the reactants and products. nih.gov The final product of this step is the sodium salt, Sodium N-dodecanoyl-L-valinate. To obtain the free acid form, N-dodecanoyl-L-valine, the reaction mixture is subsequently acidified. nih.gov

Table 1: Key Reactants in the Synthesis of N-dodecanoyl-L-valine

| Reactant | Role | Precursor |

|---|---|---|

| L-Valine | Amino acid backbone | - |

| Lauric Acid | Provides the dodecanoyl (acyl) chain | - |

| Thionyl Chloride | Chlorinating agent | - |

| Dodecanoyl Chloride | Acylating agent | Lauric Acid |

For research applications, achieving high yield and purity is paramount. Optimization of the Schotten-Baumann reaction conditions is therefore essential. Key parameters that are typically optimized include temperature, pH, and stoichiometry of the reactants. researchgate.net

Temperature: The acylation reaction is often exothermic. Maintaining a low temperature, for instance between 10-15°C, during the addition of the acyl chloride helps to control the reaction rate and minimize the hydrolysis of the acyl chloride and other potential side reactions. google.com

pH Control: The reaction is conducted under alkaline conditions. Maintaining the pH, often between 10.3 and 10.6, is critical. google.com This ensures that the amino group of L-valine is deprotonated and sufficiently nucleophilic to attack the acyl chloride, while also neutralizing the hydrochloric acid that is formed as a byproduct.

Stoichiometry: The molar ratio of the fatty acid chloride to the amino acid is carefully controlled, typically ranging from 1:1 to 1:1.03, to ensure complete conversion of the amino acid. google.com

Under these optimized conditions, conversion rates for the synthesis of N-acyl amino acids can exceed 95%. researchgate.net

Obtaining high-purity N-dodecanoyl-L-valine is critical for accurate research findings. The purification process typically begins after the synthesis is complete.

Acidification and Precipitation: The reaction mixture, which contains the sodium salt of the product, is acidified using a mineral acid such as aqueous hydrochloric acid. nih.gov This protonates the carboxylate group, causing the free N-dodecanoyl-L-valine, which has low solubility in acidic aqueous solutions, to precipitate out. This step effectively separates the product from water-soluble impurities. nih.gov

Filtration and Washing: The solid precipitate is collected by filtration. It is then washed with water to remove any remaining salts and water-soluble starting materials.

Recrystallization: For achieving the highest purity required for research samples, recrystallization is a common final step. The crude product is dissolved in a suitable solvent or solvent mixture (e.g., heptane/tBuOMe) at an elevated temperature, and then allowed to cool slowly. nih.gov This process allows for the formation of well-defined crystals of the pure compound, leaving impurities behind in the solvent.

Synthesis of N-Acyl Amino Acid Derivatives for Structure-Activity Relationship Studies

The dodecanoyl (C12) group is a saturated 12-carbon acyl chain. Its length and degree of saturation can be modified to study their impact on the molecule's physicochemical properties. uni-duesseldorf.de Using the same synthetic pathways described above, dodecanoyl chloride can be replaced with other acyl chlorides derived from different fatty acids. nih.gov

Chain Length: Acyl chains of varying lengths (e.g., C8, C10, C14, C16, C18) can be used. nih.govnih.gov Shorter chains generally increase water solubility, while longer chains enhance lipophilicity.

Saturation: Unsaturated acyl chains, such as oleoyl (B10858665) (C18:1), can be introduced to study the effect of double bonds on the molecule's conformation and packing.

Table 2: Examples of Acyl Chain Modifications for SAR Studies

| Acyl Group | Source Fatty Acid | Carbon Chain | Saturation |

|---|---|---|---|

| Octanoyl | Octanoic Acid | C8 | Saturated |

| Decanoyl | Decanoic Acid | C10 | Saturated |

| Dodecanoyl (Lauroyl) | Lauric Acid | C12 | Saturated |

| Tetradecanoyl (Myristoyl) | Myristic Acid | C14 | Saturated |

| Hexadecanoyl (Palmitoyl) | Palmitic Acid | C16 | Saturated |

| Octadecanoyl (Stearoyl) | Stearic Acid | C18 | Saturated |

The L-valine residue provides the molecule with its specific headgroup, characterized by an isopropyl side chain. By substituting L-valine with other amino acids, researchers can investigate the role of the headgroup's size, polarity, and charge on the molecule's function. nih.gov The synthesis of a series of N-dodecanoyl-L-amino acids allows for a systematic study of how the amino acid side chain influences properties like self-assembly and gel formation. nih.gov

For example, replacing the nonpolar, bulky isopropyl group of valine with the smaller methyl group of alanine, the secondary amine of proline, or the aromatic ring of phenylalanine allows for a direct comparison of the headgroup's structural impact. nih.gov

Table 3: Examples of Amino Acid Headgroup Alterations for SAR Studies

| Amino Acid | Side Chain (R-group) | Key Characteristic |

|---|---|---|

| Glycine | -H | Smallest, achiral |

| Alanine | -CH₃ | Small, nonpolar |

| Valine | -CH(CH₃)₂ | Bulky, nonpolar |

| Leucine | -CH₂CH(CH₃)₂ | Larger, nonpolar |

| Phenylalanine | -CH₂-Ph | Aromatic, nonpolar |

| Proline | -CH₂CH₂CH₂- (forms ring) | Cyclic, secondary amine |

Polymerization of N-dodecanoyl-L-valinate Analogs for Polysoap Research

The creation of polysoaps from N-dodecanoyl-L-valinate analogs involves a two-step process: first, the synthesis of a polymerizable monomer, often referred to as a "surfmer" (a portmanteau of surfactant and monomer), and second, the polymerization of this monomer. The research in this area has largely focused on introducing a terminal vinyl group into the acyl chain of the amino acid surfactant.

Synthesis of Polymerizable Monomers

The synthesis of the polymerizable monomer, N-undecylenyl-L-valine, is a crucial first step. This process typically involves the acylation of the amino acid L-valine with an unsaturated fatty acid chloride. A common method is the Schotten-Baumann reaction, where 10-undecenoyl chloride is reacted with L-valine in an alkaline aqueous solution. The presence of a base, such as sodium hydroxide, is essential to neutralize the hydrochloric acid byproduct and to deprotonate the amino group of the valine, rendering it nucleophilic.

The reaction can be summarized as follows:

Reactants: L-valine and 10-undecenoyl chloride

Solvent: Typically a biphasic system of water and an organic solvent (e.g., diethyl ether)

Base: Sodium hydroxide

Temperature: The reaction is often carried out at reduced temperatures (e.g., 0-5 °C) to control the exothermic nature of the acylation.

Following the reaction, the product, N-undecylenyl-L-valine, is typically isolated by acidification of the aqueous layer, which causes the carboxylic acid form of the surfmer to precipitate. The crude product can then be purified by recrystallization. To create the sodium salt form, which is more water-soluble and suitable for micellar polymerization, the purified N-undecylenyl-L-valine is treated with a stoichiometric amount of a base like sodium bicarbonate.

Polymerization of Surfmers

The polymerization of the resulting surfmer, sodium N-undecylenyl-L-valinate, is typically carried out via free-radical polymerization in an aqueous medium. The polymerization is often initiated above the critical micelle concentration (CMC) of the surfmer, a process known as micellar polymerization. In this technique, the surfmer molecules self-assemble into micelles, and the polymerization occurs within these organized structures.

A common initiator for this type of polymerization is a water-soluble radical initiator, such as potassium persulfate (K₂S₂O₈). The polymerization process can be outlined as follows:

Monomer: Sodium N-undecylenyl-L-valinate

Solvent: Deionized water

Initiator: Potassium persulfate

Temperature: The reaction is typically conducted at an elevated temperature (e.g., 60-70 °C) to induce the thermal decomposition of the initiator and generate the initiating radicals.

Atmosphere: The polymerization is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition of the radical polymerization by oxygen.

The resulting polymer, poly(sodium N-undecylenyl-L-valinate) [poly(L-SUV)], is a polysoap where the surfactant moieties are covalently linked together. This polymeric structure provides enhanced stability compared to conventional micelles, which are in dynamic equilibrium with their constituent monomers.

Research Findings and Characterization

Research into polysoaps derived from N-dodecanoyl-L-valinate analogs has focused on their unique properties and potential applications, particularly in separation science. The polymerized surfactant, poly(L-SUV), has been shown to be a versatile chiral selector in micellar electrokinetic capillary chromatography (MEKC). nih.gov

The table below summarizes the key components and conditions involved in the synthesis and polymerization of a representative N-dodecanoyl-L-valinate analog.

| Stage | Component/Condition | Description | Typical Value/Reagent |

|---|---|---|---|

| Monomer Synthesis | Amino Acid | The chiral building block of the surfmer. | L-valine |

| Acylating Agent | Provides the hydrophobic tail with a terminal polymerizable group. | 10-undecenoyl chloride | |

| Reaction Type | Method for amide bond formation. | Schotten-Baumann reaction | |

| Purification | Method to isolate the pure surfmer. | Recrystallization | |

| Polymerization | Polymerization Type | Mechanism of polymer chain formation. | Free-radical polymerization (micellar) |

| Monomer Form | The ionic form of the surfmer used in polymerization. | Sodium N-undecylenyl-L-valinate | |

| Initiator | Species that starts the polymerization chain reaction. | Potassium persulfate (K₂S₂O₈) | |

| Solvent | The medium in which the polymerization is conducted. | Water | |

| Resulting Polymer | The final polysoap product. | Poly(sodium N-undecylenyl-L-valinate) |

The properties of the resulting polysoaps are influenced by factors such as the molecular weight of the polymer and the aggregation behavior of the micelles. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure of both the monomer and the polymer, while techniques like gel permeation chromatography (GPC) can be employed to determine the molecular weight and molecular weight distribution of the polysoap. The micellar properties, such as the CMC, of the monomeric surfmer are also important parameters that are typically determined using techniques like surface tensiometry or fluorescence spectroscopy.

Supramolecular Self Assembly and Aggregate Formation Mechanisms

Micellization Behavior in Aqueous and Mixed Solvent Systems

The formation of micelles is a fundamental property of surfactants like Sodium N-dodecanoyl-L-valinate. This process is characterized by the aggregation of surfactant molecules above a certain concentration to form colloidal particles. scribd.com

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. wikipedia.org For this compound and its derivatives, the CMC is typically determined by monitoring changes in the physical properties of the solution as a function of surfactant concentration. Common techniques include surface tensiometry, conductivity measurements, and fluorescence spectroscopy. nih.gov

For instance, the CMC of a series of sodium salts of N-dodecanoyl-L-amino acids has been studied, revealing a relationship between the surface activity and the hydrophobicity of the amino acid side chain. sci-hub.st These surfactants were found to form micellar structures in aqueous solutions. sci-hub.st The determination of CMC is crucial as it marks the point of significant change in properties like surface tension. wikipedia.org For example, the CMC for sodium dodecyl sulfate (B86663) (SDS), a widely studied surfactant, is approximately 8x10⁻³ mol/L in water at 25°C. wikipedia.org The CMC can be influenced by factors such as temperature, pressure, and the presence of other substances in the solution. wikipedia.org

A common method for determining the CMC involves plotting a physical property, such as surface tension, against the logarithm of the surfactant concentration and identifying the breakpoint in the curve. nepjol.info However, this visual method can be subjective. wikipedia.org More objective approaches, such as using the second derivative of the experimental data, have been proposed to provide a reliable determination of CMC across different measurement techniques. nih.gov

Table 1: Methods for Determining Critical Micelle Concentration (CMC)

| Method | Principle |

|---|---|

| Surface Tensiometry | Measures the change in surface tension of the solution with increasing surfactant concentration. A sharp break in the plot of surface tension versus concentration indicates the CMC. nepjol.info |

| Conductivity | Measures the electrical conductivity of the solution. The formation of micelles leads to a change in the slope of the conductivity versus concentration plot. nih.gov |

| Fluorescence Spectroscopy | Utilizes a hydrophobic fluorescent probe that partitions into the micellar core. The change in the fluorescence properties of the probe is monitored to determine the CMC. asianpubs.org |

The aggregation number represents the average number of surfactant molecules in a single micelle. This parameter, along with the characterization of the micellar microenvironment, provides insights into the structure and properties of the aggregates. Fluorescence probe techniques are widely used for these analyses. researchgate.net Probes like pyrene (B120774) and 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are employed to study the micropolarity and microviscosity within the micelles. researchgate.netacs.org

For instance, in studies of mixed micelles, the mean micellar aggregation numbers can be determined using a static quenching method. nih.gov The microenvironment of the aggregates, including local viscosity, can be assessed through fluorescence anisotropy studies using probes like DPH. researchgate.net These studies have indicated that the formation of mixed micelles can lead to structures with a more dehydrated and less ordered core as the proportion of an ionic component increases. nih.gov

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) can be calculated to understand the spontaneity and driving forces of the process. mdpi.com Generally, micellization is a spontaneous process, characterized by a negative ΔG°mic. scribd.com

Table 2: Thermodynamic Parameters of Micellization

| Parameter | Description | Significance |

|---|---|---|

| ΔG°mic | Gibbs Free Energy of Micellization | A negative value indicates a spontaneous process. scribd.com |

| ΔH°mic | Enthalpy of Micellization | Represents the heat change during micelle formation. Can be positive (endothermic). iitkgp.ac.in |

| ΔS°mic | Entropy of Micellization | Represents the change in randomness. A large positive value is the main driving force for micellization due to the hydrophobic effect. scribd.com |

Vesicle and Bilayer Self-Assembly Formation

In addition to micelles, this compound and its analogs can self-assemble into more complex structures like vesicles and bilayers under specific conditions.

The spontaneous formation of vesicles and bilayers is influenced by the molecular structure of the surfactant, particularly the balance between the hydrophilic head group and the hydrophobic tail. sci-hub.st For certain N-acyl amino acid surfactants, intermolecular hydrogen bonding between the amide groups plays a crucial role in promoting the formation of bilayer structures. acs.orgiitkgp.ac.in

For example, Sodium N-(4-n-dodecyloxybenzoyl)-L-valinate has been shown to spontaneously form bilayer vesicles in dilute aqueous solutions. iitkgp.ac.in Similarly, other N-acyl amino acid surfactants have been observed to initially form flat bilayer structures that subsequently transform into closed vesicles as the surfactant concentration increases. researcher.life The pH of the solution can also significantly affect the stability and structure of these self-assemblies. acs.orgiitkgp.ac.in For instance, some surfactant solutions may precipitate at acidic pH values. iitkgp.ac.in

The morphology of the self-assembled structures formed by this compound and its derivatives can be characterized using various microscopic techniques. Transmission electron microscopy (TEM) is a key method for visualizing these structures. nih.goviitkgp.ac.in

Studies on Sodium N-(4-dodecyloxybenzoyl)-L-valinate have revealed the formation of spherical vesicles with a bilayer structure at low concentrations. nih.gov At higher concentrations, more complex morphologies such as tubules, straps, and double helix ropes have been observed. nih.gov In the case of a related compound, Sodium N-(11-acrylamidoundecanoyl)-L-valinate, TEM has shown the presence of closed vesicles and twisted ribbons in aqueous solutions. researchgate.net Optical microscopy has also confirmed the existence of twisted ribbons and rope-like helical structures for this compound. researchgate.net The internal diameter of these vesicles can range from 30 to 70 nm. iitkgp.ac.in

Phase Transition Behavior of Bilayer Aggregates

Bilayer aggregates of N-acyl amino acid surfactants, including this compound, exhibit phase transitions in response to changes in temperature. These transitions can be studied using techniques such as temperature-dependent fluorescence anisotropy of probes like 1,6-diphenyl-1,3,5-hexatriene (DPH). researchgate.netacs.org The DPH probe is sensitive to the microviscosity of its environment within the bilayer, and changes in its fluorescence anisotropy can reveal the phase transition temperature of the self-assemblies. researchgate.netacs.org

Initially, at lower concentrations, these surfactants can form flat bilayer structures. As the concentration increases, these can transform into closed vesicles. researcher.life The stability and structure of these bilayer aggregates are also influenced by pH. researchgate.netacs.org For some N-acyl amino acid surfactants, intermolecular hydrogen bonding between the amide groups is a crucial factor in the formation of these microstructures in solution. acs.orgresearcher.life

In some systems, the addition of a long-chain alcohol can induce a phase transition from hemicylindrical aggregates to a mixture of flat sheets and swollen hemicylindrical aggregates, particularly below the critical micelle concentration. harvardapparatus.com This demonstrates the sensitivity of the aggregate morphology to the composition of the surrounding medium. harvardapparatus.com

Organogel and Hydrogel Formation Studies

This compound, as a low-molecular-weight gelator, has the capacity to form both organogels (in organic solvents) and hydrogels (in water). mdpi.com The gelation process is contingent on the solvent system and relies on the self-assembly of the gelator molecules into a three-dimensional network that immobilizes the solvent. mdpi.comsci-hub.se

In aqueous solutions, the formation of hydrogels is often driven by the hydrophobic effect, which encourages the aggregation of the nonpolar dodecanoyl chains to minimize contact with water. mdpi.com This, coupled with other intermolecular interactions, leads to the formation of fibrillar networks that entrap water molecules. nih.gov For instance, N-lauroyl-L-glutamic acid has been shown to form a supramolecular hydrogel that can act as a template for synthesizing nanostructures. mdpi.com The thermal reversibility of these hydrogels is a key characteristic, with the gel-to-sol transition temperature being a critical parameter. acs.org

In organic solvents, the formation of organogels is also a result of the self-assembly of the gelator molecules. mdpi.com The specific interactions leading to gelation can vary depending on the polarity of the solvent. In apolar solvents like toluene, transparent gels can be formed, while in polar solvents like water, the resulting gels are often opaque. mdpi.com The ability of these molecules to form gels is a result of a balance between solubility and precipitation, where the self-assembled structures are stable enough to form a network but not so stable that they crystallize out of solution. sci-hub.se

The concept of supramolecular synthons is crucial for understanding and designing gelators. sci-hub.senih.gov These are structural motifs defined by specific and recurring intermolecular interactions that can be reliably used to build larger supramolecular architectures. sci-hub.se For N-dodecanoyl-L-amino acid derivatives, crystallographic studies have been employed to identify these synthons in the solid state, providing insights into the interactions that may drive gel formation in solution. mdpi.com

Energy framework analysis has been utilized to study the gelling behavior of these low-molecular-weight gelators. mdpi.com This method helps in understanding the energetic contributions of different intermolecular interactions to the stability of the crystal lattice, which can be extrapolated to understand the forces driving self-assembly in gels. mdpi.com For a series of N-dodecanoyl-L-amino acid derivatives, it was found that the presence of carboxylic O–H and amide N–H groups significantly contributed to the crystal net energetics through strong coulombic interactions. mdpi.com In some cases, a cyclic supramolecular synthon, R44(20), stabilized by hydrogen bonds, was identified. mdpi.com

| Compound | Primary Supramolecular Motif | Key Interactions | Total Interaction Energy (kJ/mol) |

|---|---|---|---|

| N-dodecanoyl-L-alanine (1-Ala) | C(4) chain and R22(8) ring | Amide-amide hydrogen bonds, Carboxylic acid dimers | -55.6 (amide chain), -116 (acid dimer) |

| N-dodecanoyl-L-phenylalanine (3-Phe) | - | O–H···O(amide) hydrogen bond, N–H···O(acid) hydrogen bond | -68.7 and -62.7 |

| N-dodecanoyl-L-leucine (4-Leu) | - | O–H···O(amide) hydrogen bond | -54.5 |

| N-dodecanoyl-L-valine (5-Val) | Cyclic R44(20) synthon | Hydrogen bonds | - |

The gels formed by this compound and related compounds are composed of self-assembled fibrillar networks (SAFiNs). mdpi.com These networks create the three-dimensional structure that entraps the solvent, leading to the gel state. sci-hub.se The formation of these fibrillar networks is often linked to the ability of the molecules to form hydrogen bonds. mdpi.com

Various microscopy techniques are employed to characterize the morphology of these fibrillar networks. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are commonly used to visualize the structure of the xerogels (dried gels). nih.gov These techniques have revealed that the networks can be composed of entangled ribbons, needles, or high-aspect-ratio flakes. iitkgp.ac.in For instance, in the case of L-phenylalanine, the hydrogel is composed of a fibrous network with widths ranging from 200 to 900 nm. nih.gov Atomic force microscopy (AFM) can also be used to observe the self-organized structures at interfaces, revealing helical aggregates on hydrophobic surfaces. acs.org

The chirality of the amino acid component can also play a role in the morphology of the self-assembled structures. For example, pure enantiomers of phenylalanine self-assemble into 1D nanofibers, while a racemic mixture forms crystalline flake-like structures. nih.gov

Intermolecular Interactions Governing Self-Assembly

The self-assembly of this compound is a complex process driven by a combination of non-covalent interactions. researchgate.netresearchgate.net These include hydrogen bonding, hydrophobic interactions, and van der Waals forces. researchgate.net

Hydrophobic interactions are a primary driving force for the self-assembly of amphiphilic molecules like this compound in aqueous environments. mdpi.comnih.gov The long dodecanoyl tail is nonpolar and tends to avoid contact with water molecules. This leads to the aggregation of the hydrophobic tails, forming the core of structures like micelles, vesicles, and bilayers. mdpi.comsemanticscholar.org

At low concentrations, these surfactants exist as individual molecules, but as the concentration increases, hydrophobic interactions drive their spontaneous self-assembly into thermodynamically stable aggregates. mdpi.com This process minimizes the contact between the nonpolar tails and water. mdpi.com In the context of gel formation, the hydrophobic effect is crucial for the initial aggregation of the gelator molecules, which then further organize into the fibrillar network through other interactions. sci-hub.senih.gov The interplay of hydrophobic forces with other non-covalent interactions, such as hydrogen bonding and π-π stacking (in aromatic derivatives), determines the final morphology of the self-assembled structures, which can range from spherical vesicles to tubules, ropes, and rods. nih.gov

Contributions of Hydrogen Bonding (Amide and Headgroup)

Hydrogen bonding is a primary driver in the self-assembly of N-acyl amino acid surfactants. iitkgp.ac.inresearchgate.net These interactions occur at two key locations within the this compound molecule: the amide linkage and the carboxylate headgroup.

Amide Group Hydrogen Bonding : The secondary amide (–CONH–) group present in the structure is a potent site for intermolecular hydrogen bonding. sci-hub.st The amide proton (N–H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction between amide groups of adjacent surfactant molecules is a significant factor that promotes molecular association, leading to the formation of stable, ordered structures like bilayers and vesicles. iitkgp.ac.inacs.orgnih.gov Studies on similar N-acyl amino acids have shown that this intermolecular H-bonding is responsible for the formation of dimers and contributes to the close packing of molecules at interfaces and within aggregates. chalmers.setandfonline.com The strength of this interaction is reflected in the thermodynamic parameters of micellization. iitkgp.ac.in

Headgroup Hydrogen Bonding : The carboxylate headgroup (–COO⁻Na⁺) and its protonated form (–COOH) also participate in hydrogen bonding. In aqueous solutions, particularly at a pH close to the pKa of the carboxyl group, the formation of "acid-soap" dimers can occur. iitkgp.ac.in This involves a hydrogen bond between a protonated carboxylic acid and a deprotonated carboxylate group of two different surfactant molecules. This dimerization effectively reduces the net charge per unit area, thereby decreasing the electrostatic repulsion between headgroups and facilitating more favorable packing into larger aggregates like vesicles. iitkgp.ac.inresearchgate.net

The table below summarizes the key hydrogen bonding interactions and their established effects on the self-assembly of N-acyl amino acid surfactants.

| Interaction Site | Type of H-Bond | Consequence in Self-Assembly | References |

| Amide Linkage | Intermolecular N-H···O=C | Promotes close packing, enhances aggregate stability, facilitates bilayer/vesicle formation. | chalmers.se, tandfonline.com, iitkgp.ac.in, acs.org |

| Carboxylate Headgroup | Intermolecular O-H···⁻O=C (Acid-Soap Dimer) | Reduces electrostatic repulsion, lowers the critical aggregation concentration, favors vesicle formation over micelles. | iitkgp.ac.in, researchgate.net |

| Headgroup-Water | Surfactant···H₂O | Hydration of the polar headgroup, influences aggregate shape and size. | tandfonline.com, sci-hub.st |

Influence of Electrostatic and Steric Repulsions

Electrostatic Repulsion : As an anionic surfactant, the headgroup of this compound carries a negative charge at neutral and alkaline pH. chalmers.se The resulting electrostatic repulsion between the negatively charged carboxylate (–COO⁻) headgroups of adjacent molecules is a significant barrier to aggregation. chalmers.semdpi.com This repulsion increases the average area occupied by each molecule, counteracting the packing effects of hydrophobic interactions and hydrogen bonding. The magnitude of this repulsion is highly sensitive to pH; at lower pH values where the carboxyl group becomes protonated (–COOH), the repulsion is significantly reduced, favoring aggregation. mdpi.comresearchgate.net The presence of counterions (Na⁺) in the solution helps to screen the negative charges, mitigating the repulsive forces and lowering the critical micelle concentration (CMC). nih.gov

Steric Repulsion : Steric hindrance arises from the physical bulk of the molecular components. In this compound, the isopropyl side chain of the valine residue introduces significant steric bulk near the polar headgroup. This steric clash can prevent the surfactant molecules from packing tightly together. iitkgp.ac.in Studies comparing N-lauroyl glycinate (B8599266) (with a simple –H side chain) and N-lauroyl sarcosinate (with an N-methyl group) have demonstrated that even a small methyl group introduces steric hindrance that leads to looser packing and a higher minimum surface area per molecule (Amin). iitkgp.ac.in The larger isopropyl group of valine is expected to produce an even more pronounced steric effect, influencing the geometry and type of aggregate formed.

The influence of pH on the dominant interactions is outlined below.

| pH Range | Headgroup State | Dominant Electrostatic Interaction | Impact on Aggregation | References |

| Low pH | Protonated (–COOH) | Reduced Repulsion | Aggregation is favored. | mdpi.com, researchgate.net |

| Neutral/High pH | Deprotonated (–COO⁻) | Strong Repulsion | Aggregation is hindered; smaller aggregates may be favored. | chalmers.se, mdpi.com |

Theoretical and Computational Modeling of Self-Assembly Processes

To gain deeper insight into the molecular-level forces and structures involved in self-assembly, researchers employ a range of theoretical and computational methods. These tools allow for the simulation of aggregate structures and the calculation of interaction energies that are often difficult to measure experimentally.

Molecular Dynamics Simulations of Aggregate Structures

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For N-acyl amino acid surfactants, MD simulations provide atomistic-level details on aggregate structure and dynamics. tandfonline.comnih.gov

Research employing MD simulations on similar surfactants has revealed several key findings:

Role of Hydrogen Bonds : Simulations have confirmed that intermolecular hydrogen bonds are a primary factor driving the close packing of surfactant molecules at air-water interfaces. chalmers.setandfonline.com

Aggregate Morphology : MD simulations can predict the likely shape and size of aggregates, such as spherical micelles or planar bilayers, by modeling the interactions between hundreds or thousands of surfactant and water molecules. ikifp.edu.plscilit.com

Counterion Distribution : The spatial distribution of sodium counterions around the negatively charged headgroups can be characterized. Simulations show that a significant fraction of counterions are tightly bound to the micellar surface, which is crucial for screening electrostatic repulsion. tandfonline.comnih.gov

Water Structure : The organization of water molecules at the aggregate-water interface, including the formation of cage-like water distributions around the headgroups, has been visualized through MD simulations. tandfonline.com

Influence of Molecular Structure : The effect of different amino acid side chains on molecular packing can be directly compared. For instance, simulations can quantify the increase in surface area per molecule caused by the steric hindrance of the valine side chain compared to a smaller one like alanine. ikifp.edu.plrsc.org

| Finding from MD Simulations | Significance for this compound | References |

| Hydrogen bonds are key to close packing. | Confirms the importance of the amide group in driving stable aggregate formation. | chalmers.se, tandfonline.com |

| Characterization of counterion binding. | Explains how Na⁺ ions mitigate headgroup repulsion, enabling micellization. | tandfonline.com, nih.gov |

| Quantification of surface area per molecule. | Allows for a direct assessment of the steric impact of the valine side chain on aggregate packing. | tandfonline.com, rsc.org |

| Visualization of hydration shells. | Provides insight into the interaction between the polar headgroup and the solvent environment. | tandfonline.com |

Quantum Chemical Calculations of Intermolecular Interactions

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and the nature of intermolecular forces from first principles. rsc.orgresearchgate.net These methods provide highly accurate information about the interactions governing the initial stages of self-assembly, such as dimer formation. chalmers.se

Key applications of quantum chemistry in this context include:

Optimized Molecular Geometry : Calculating the lowest-energy three-dimensional structure of the surfactant monomer. rsc.org

Partial Atomic Charges : Determining the distribution of charge within the molecule, which is essential for accurately modeling electrostatic interactions in MD simulations. rsc.org

Hydrogen Bond Energy : Quantifying the strength of the hydrogen bonds between amide groups or in acid-soap pairs, confirming their significant contribution to the stability of dimers and larger aggregates. chalmers.seacs.org

Molecular Orbitals : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the chemical reactivity and interaction sites of the molecule. nih.gov

| Calculation Type | Information Obtained | Relevance to Self-Assembly | References |

| Density Functional Theory (DFT) | Optimized geometry, partial charges, interaction energies. | Provides accurate parameters for MD simulations and quantifies the strength of key interactions like H-bonds. | chalmers.se, acs.org, rsc.org |

| COSMO (Continuum Solvation Models) | Solvation effects, sigma-profiles. | Models the interaction with the solvent and derives descriptors for electrostatic forces. | rsc.org, preprints.org |

| Post-Hartree-Fock (e.g., MP2) | Electron correlation energy, binding energy of dimers. | Accurately calculates dispersion forces and the binding energy of molecular pairs. | researchgate.net |

Regular Solution Theory and Deviations from Ideal Behavior in Mixed Systems

While the focus so far has been on the pure surfactant, the behavior of this compound in mixed surfactant systems is of great practical importance. Regular Solution Theory (RST) is a thermodynamic model used to describe and predict the properties of such mixtures, particularly their deviation from ideal behavior. researchgate.netnumberanalytics.com

In an ideal mixture, the properties would be a simple mole-fraction-weighted average of the individual components. However, specific interactions between different surfactant types lead to non-ideal mixing. nih.gov RST introduces an interaction parameter, β, to quantify this deviation. researchgate.netscribd.com

Synergistic Interactions (β < 0) : A negative β value indicates a net attractive interaction between the different surfactant molecules in the mixed micelle. This attraction makes mixed micelle formation more favorable than in an ideal system, resulting in a critical micelle concentration (CMC) that is lower than predicted. researchgate.netnih.gov This is common in mixtures of anionic surfactants (like this compound) and nonionic or zwitterionic surfactants, where the presence of the nonionic species can reduce the electrostatic repulsion between the anionic headgroups. researchgate.netnih.gov

Antagonistic Interactions (β > 0) : A positive β value signifies a net repulsive interaction, making mixed micelle formation less favorable than in the ideal case.

Ideal Mixing (β = 0) : A β value of zero indicates that the interactions between the different surfactant types are no different from the interactions in the pure component micelles. nih.gov

RST allows for the calculation of key parameters of the mixed system, such as the composition of the micelles (which can differ from the bulk composition) and the activity coefficients of each component in the micellar phase. researchgate.net Experimental studies on mixtures of similar anionic amino acid surfactants with nonionic surfactants have consistently shown negative interaction parameters, indicating synergistic interactions and the formation of thermodynamically stable mixed micelles. researchgate.net

| RST Parameter | Description | Significance | References |

| CMC * | The critical micelle concentration of the mixed system. | A value lower than the ideal CMC indicates synergism. | nih.gov |

| β (Interaction Parameter) | Quantifies the non-ideality of mixing in the micelle. | β < 0 implies attractive interactions (synergism); β > 0 implies repulsive interactions (antagonism). | researchgate.net, nih.gov, scribd.com |

| Xᵢ (Micellar Mole Fraction) | The mole fraction of component i within the micelle. | Can differ from the bulk mole fraction, indicating preferential incorporation of one surfactant into the micelle. | researchgate.net |

Interactions with Biological Systems in Research Settings

Solubilization and Stabilization of Membrane Proteins for Structural Studies

The study of membrane proteins, which play crucial roles in cellular function, is often hindered by their insolubility in aqueous solutions. Surfactants are essential for extracting these proteins from their native lipid environment and maintaining their structure and function for detailed analysis. caymanchem.com Sodium N-dodecanoyl-L-valinate has been identified as a useful surfactant for such purposes. chemicalbook.in

Mechanisms of Protein-Surfactant Interaction

The interaction between surfactants and proteins is a complex process governed by a combination of hydrophobic and electrostatic forces. nih.gov Initially, individual surfactant molecules may bind to the protein. As the surfactant concentration increases, they can form aggregates or micelles around the hydrophobic regions of the protein. nih.govlu.se This process is often cooperative, meaning that once a few surfactant molecules have bound, it becomes more favorable for others to join, leading to the formation of protein-surfactant complexes. nih.gov

In the case of this compound, its amphiphilic nature, with a hydrophobic dodecyl tail and a hydrophilic L-valine head group, drives its interaction with membrane proteins. yeserchem.com The hydrophobic tail partitions into the non-polar, lipid-interacting surfaces of the membrane protein, effectively shielding these regions from the aqueous solvent. caymanchem.com Simultaneously, the hydrophilic L-valine head groups face outward, rendering the entire protein-surfactant complex soluble in water. This formation of mixed micelles, where the surfactant molecules surround the protein, is a key mechanism for solubilization. etsu.eduthermofisher.com

Impact on Protein Structure and Function in Model Systems

A critical aspect of using surfactants for membrane protein studies is their ability to maintain the protein's native conformation and activity. While some harsh ionic detergents can denature proteins by disrupting internal protein-protein interactions, milder surfactants are sought to preserve structural integrity. thermofisher.comttuhsc.edu Amino acid-based surfactants are often considered to be mild. iitkgp.ac.in

The chirality of this compound, conferred by the L-valine head group, can play a role in its interaction with the complex, asymmetric structures of proteins. etsu.edu This can lead to more specific and less disruptive interactions compared to non-chiral surfactants. Research on various amino acid-based surfactants has shown their potential to stabilize proteins, sometimes even more effectively than commonly used non-ionic surfactants. pnas.org The goal is to create a solubilized environment where the membrane protein remains in a functionally active state, allowing for accurate structural and functional characterization. biorxiv.org

Fundamental Studies of Protein-Ligand Interactions

The interactions between proteins and their ligands are fundamental to nearly all biological processes. nih.gov Understanding these interactions is crucial for drug discovery and deciphering cellular mechanisms. nih.govplos.org this compound has found application in techniques designed to probe these molecular recognition events.

Exploration of Hydrophobic and Electrostatic Interactions with Molecular Targets

Protein-ligand binding is mediated by a combination of forces, including hydrophobic interactions, electrostatic interactions, and hydrogen bonding. nih.gov The use of surfactants in these studies can help to dissect the contributions of these different forces. ijpsonline.com In techniques like micellar electrokinetic chromatography (MEKC), this compound forms chiral micelles that can interact with analytes. ijpsonline.comkyoto-u.ac.jp The separation of enantiomers (chiral molecules that are mirror images of each other) in the presence of these micelles provides insights into the nature of the interactions. ijpsonline.com For chiral recognition to occur, a combination of hydrophobic and electrostatic interactions, as well as hydrogen bonding, between the analyte and the chiral surfactant micelle appears to be important. ijpsonline.com The L-valinate head group, with its potential for hydrogen bonding, and the charged nature of the surfactant contribute to the electrostatic component of the interaction. ijpsonline.com

Application in Affinity Chromatography for Interaction Characterization

Affinity chromatography is a powerful technique for purifying proteins based on their specific binding to an immobilized ligand. thermofisher.com While this compound itself is not typically the immobilized ligand, its properties as a surfactant are relevant in the broader context of this technique, particularly when dealing with membrane proteins or when studying the influence of the solution environment on binding affinity. The use of additives in chromatography, including salts and surfactants, can modulate the binding and elution of proteins. nih.gov In MEKC, which is a related capillary electrophoresis technique, the use of chiral surfactants like this compound allows for the separation and characterization of chiral compounds based on their differential interactions with the micelles. tdl.orgresearchgate.net This provides a method for studying enantioselective interactions, which is a key aspect of understanding protein-ligand binding in many biological systems. tdl.org

Association with Other Biomolecules and Polyelectrolytes

The interactions of this compound are not limited to proteins. As a surfactant, it can associate with a variety of other biomolecules and synthetic polymers, particularly those with charged or hydrophobic regions.

Studies on similar amino acid-based surfactants have shown that they can interact with polyelectrolytes and other biomolecules like DNA. acs.orgnih.gov These interactions are driven by a combination of electrostatic forces between the charged headgroup of the surfactant and charged groups on the polymer or biomolecule, as well as hydrophobic interactions involving the surfactant tail. nih.gov For instance, cationic amino acid-based surfactants have been shown to effectively condense DNA. acs.org While this compound is anionic, the principles of electrostatic and hydrophobic interactions still govern its association with positively charged biomolecules or polyelectrolytes. nih.gov Furthermore, the ability of amino acid-based surfactants to form various self-assembled structures, such as vesicles and micelles, can be influenced by and can influence their interactions with other molecules in solution. researchgate.netmdpi.comresearchgate.net

Micelle-Peptide Association Studies using Biophysical Techniques

N-acyl amino acid surfactants like this compound are known to form aggregates such as micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). sci-hub.st For Sodium N-lauroylvalinate, the CMC has been reported to be 7.0 mM at 25°C. researchgate.net These micelles present a hydrophobic core and a hydrophilic surface, creating a microenvironment that can interact with other molecules, such as peptides.

The interaction between surfactant micelles and peptides is a subject of significant research, often studied using biophysical techniques like circular dichroism and fluorescence spectroscopy. While extensive research has been conducted on model surfactants like Sodium Dodecyl Sulfate (B86663) (SDS), the principles apply to N-acyl amino acid surfactants as well. Studies show that surfactants can induce conformational changes in peptides. nih.gov For instance, the interaction with an SDS micelle is known to induce helical folding in a variety of proteins and peptides that are otherwise non-helical in solution. nih.gov This is attributed to the association of the peptide's hydrophobic residues with the micelle's core and the interaction of charged residues with the micelle surface.

The association is driven by a combination of hydrophobic and electrostatic interactions. The hydrophobic dodecanoyl tail of this compound can interact with nonpolar side chains of amino acids in a peptide, while the negatively charged carboxylate headgroup can interact with positively charged residues. These interactions can lead to the formation of stable micelle-peptide complexes, influencing the peptide's structure and stability. nih.govmdpi.com The specific nature of the amino acid headgroup, in this case, L-valine, can also introduce chiral recognition effects that influence the interaction. sci-hub.st

Table 1: Critical Micelle Concentration (CMC) of Related N-Lauroyl Amino Acid Surfactants

| Surfactant | CMC (mM) at 25°C | Reference |

|---|---|---|

| Sodium N-lauroylvalinate | 7.0 | researchgate.net |

| Sodium N-lauroylalaninate | 11.7 | researchgate.net |

| Sodium N-lauroyl sarcosinate | 14-16 | researchgate.net |

| Sodium N-lauroyl glycinate (B8599266) | ~23 | researchgate.net |

Interaction with Polyelectrolytes and Related Colloidal Systems

The interaction between ionic surfactants and oppositely charged polyelectrolytes in aqueous solutions is a well-documented phenomenon driven primarily by electrostatic attraction and cooperative hydrophobic interactions. doi.orgmdpi.com As an anionic surfactant, this compound is expected to interact strongly with cationic polyelectrolytes.

This interaction typically begins at a surfactant concentration far below its CMC, known as the critical aggregation concentration (CAC). doi.orgjst.go.jp The process generally involves:

Initial Binding: The anionic headgroups of the surfactant bind to the cationic sites on the polyelectrolyte chain.

Cooperative Aggregation: As more surfactant molecules bind, their hydrophobic tails associate, leading to the formation of micelle-like aggregates along the polymer chain. This is a cooperative process, where the formation of an initial aggregate promotes further surfactant binding nearby.

Complex Formation: This can lead to the formation of various structures, from soluble complexes to insoluble precipitates (coacervates), depending on factors like concentration, charge density, and ionic strength. doi.orgjst.go.jp

Studies on systems like ionene polycations and sodium dodecyl sulfate (SDS) show that these interactions can dramatically alter the solution's properties, such as viscosity. doi.org The formation of inter-polymer aggregates via surfactant bridging can lead to a significant increase in viscosity, which may decrease upon further addition of surfactant past the point of charge neutralization, as surfactant micelles begin to form freely in the solution. doi.org Research on amphiphilic block polyelectrolytes interacting with surfactants further confirms the formation of mixed micelles, which can alter the size and viscosity of the aggregates. mdpi.com While direct studies on this compound are limited, its behavior can be inferred from the general principles established for other anionic N-acyl amino acid surfactants. bohrium.comnih.gov

Enzymatic Activity Studies in Model Systems

The presence of surfactants can significantly influence enzymatic reactions. They can affect the enzyme's structure, stability, and activity, and their compatibility with enzyme assays is a critical consideration in biochemical research.

Influence on Enzyme Synthesis and Activity in vitro

Surfactants can modulate enzyme activity through several mechanisms. They can cause conformational changes, leading to denaturation and loss of activity, or in some cases, enhance activity by altering the substrate's solubility or the enzyme's conformation favorably. The interaction is highly specific to the enzyme, the surfactant, and the reaction conditions.

While the enzymatic synthesis of N-acyl amino acids is a field of active research, focusing on enzymes like aminoacylases and lipases, the effect of these surfactants on other enzymes is also studied. d-nb.infonih.gov For example, research into laundry formulations has involved molecular docking studies to assess the interaction between surfactants and enzymes like savinase, indicating that N-acyl amino acid surfactants can have comparable interactions to traditional surfactants like SDS. researchgate.net A patent for nasal drug delivery formulations mentions that N-dodecanoyl-L-valinate is a component in systems where trace elements like copper and zinc are used to reduce the enzymatic activity of proteolytic enzymes, suggesting an interplay between the surfactant, metal ions, and enzyme function. google.com

In some contexts, the goal is to create systems where the enzyme's stability is increased. Entrapping enzymes in hydrogels formed by amino acid derivatives is one such approach, which has been shown to retain enzyme activity even at high temperatures. mdpi.com

Compatibility with Enzyme Assays in Biochemical Research

The presence of surfactants is a known interference in many common protein and enzyme assays. thermofisher.com This is a critical consideration when designing and performing biochemical experiments.

Colorimetric Assays: Many total protein quantification methods, which are often a prerequisite for enzyme activity assays, are incompatible with surfactants. For example, Coomassie dye-based assays (e.g., the Bradford assay) are generally incompatible with surfactants like SDS because the detergent causes the reagent to precipitate. thermofisher.com In contrast, the bicinchoninic acid (BCA) assay shows much better compatibility with samples containing surfactants. thermofisher.com

Enzymatic Assays: Surfactants can directly inhibit or activate the enzyme being assayed, leading to inaccurate measurements. They can also interfere with the detection method, for instance, by quenching a fluorescent signal or reacting with a colorimetric reagent.

Therefore, validating an enzyme assay in the presence of a specific surfactant like this compound is essential. This often involves running appropriate controls to quantify the surfactant's effect on the assay components. If interference is significant, researchers may need to remove the surfactant before the assay or select an alternative assay method that is known to be compatible. For the analysis of N-acyl amino acid surfactants themselves, specific methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are often developed, sometimes requiring derivatization to improve detection. mdpi.com

Table 2: General Compatibility of Anionic Surfactants with Common Protein Assays

| Assay Method | Principle | General Compatibility with Anionic Surfactants |

|---|---|---|

| Bradford (Coomassie Dye) | Dye-binding | Poor (causes reagent precipitation) thermofisher.com |

| BCA (Bicinchoninic Acid) | Copper reduction | Good (compatible with up to 5% surfactant) thermofisher.com |

| Lowry | Copper reduction & Folin-Ciocalteu reagent | Moderate (some interference) thermofisher.com |

Applications in Advanced Analytical and Separation Sciences Research

Chiral Separation using Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that utilizes micelles as a pseudostationary phase. In chiral MEKC, the addition of a chiral surfactant like sodium N-dodecanoyl-L-valinate to the running buffer enables the separation of enantiomers.

This compound functions as a chiral selector in MEKC by forming chiral micelles. researchgate.net These micelles create a chiral environment within the capillary. Enantiomers of a racemic compound interact differently with these chiral micelles, leading to differences in their partitioning between the aqueous mobile phase and the micellar pseudostationary phase. This differential interaction results in distinct migration times for each enantiomer, allowing for their separation. researchgate.net The chiral recognition is attributed to the steric effects of the amino acid residue (L-valine) in the surfactant molecule. researchgate.net This compound has been successfully used for the enantiomeric separation of various derivatives of amino acids. bio-rad.comspringernature.com

The efficiency and resolution of chiral separations using this compound in MEKC are highly dependent on several experimental parameters. The optimization of these parameters is crucial for achieving baseline separation of enantiomers.

pH: The pH of the background electrolyte influences the charge of both the analyte and the micelle, thereby affecting electrostatic interactions and, consequently, the separation selectivity. For instance, in the separation of basic, acidic, and neutral racemates using related polymerized surfactants, pH was a critical parameter studied to optimize chiral resolution. nih.gov

Concentration of Chiral Selector: The concentration of this compound directly impacts the amount of the micellar phase available for interaction with the analytes. Increasing the surfactant concentration can enhance the resolution up to a certain point, beyond which it may lead to issues like increased current and Joule heating. nih.govnih.gov

Additives: The addition of organic modifiers, such as methanol, and other agents, like urea, to the micellar solution has been shown to improve resolution and peak shapes for certain analytes, such as phenylthiohydantoin (PTH)-DL-amino acids. nih.govspringernature.comnih.gov The addition of an achiral surfactant like sodium dodecyl sulfate (B86663) (SDS) can also enhance enantioselectivity. nih.gov

A systematic approach, often involving experimental designs like central composite design, can be employed to find the optimal conditions for separation by studying the effects of variables such as pH and surfactant concentration. nih.gov

This compound and its polymerized counterparts have demonstrated versatility in the enantiomeric resolution of a wide range of compound classes in MEKC.

Amino Acid Derivatives: It has been effectively used for the optical resolution of phenylthiohydantoin (PTH)-amino acids and N-(3,5)-dinitrobenzoyl-o-isopropyl ester derivatized amino acids. bio-rad.comoup.com

Drugs: The polymerized form, poly(sodium N-undecylenyl-L-valinate), has been successful in the chiral separation of various acidic and basic drugs. researchgate.netresearchgate.net This includes coumarinic anticoagulant drugs. researchgate.net

Atropisomers: Neutral atropisomers such as (±)-1,1'-bi-2-naphthol and Tröger's base have been successfully resolved. researchgate.net

Binaphthyl Derivatives: Vesicles formed from a related surfactant, sodium N-(4-n-dodecyloxybenzoyl)-L-valinate, have shown high resolution for binaphthyl derivatives like (±)-1,1'-bi-(2-naphthol) (BOH), (±)-1,1'-binaphthyl-2,2'-diamine (BDA), and (±)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP). iitkgp.ac.in

The table below summarizes the resolution of selected binaphthyl derivatives using vesicles of sodium N-(4-n-dodecyloxybenzoyl)-L-valinate (SDLV) as a chiral selector in MEKC. iitkgp.ac.in

| Compound | Resolution (Rs) |

| (±)-1,1'-bi-(2-naphthol) (BOH) | 5.23 |

| (±)-1,1'-binaphthyl-2,2'-diamine (BDA) | 1.98 |

| (±)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP) | 2.71 |

Polymerized Chiral Surfactants in Electrokinetic Chromatography Research

To overcome some limitations of monomeric surfactants in MEKC, such as the dynamic equilibrium between monomers and micelles, polymerized chiral surfactants have been developed. These polymers, also known as molecular micelles, offer enhanced stability and have shown improved performance in chiral separations. acs.orgacs.org

Poly(sodium N-undecenoyl-L-valinate) is synthesized from its monomeric precursor, sodium N-undecenoyl-L-valinate. The synthesis involves the polymerization of the monomer, which contains a terminal double bond in its undecenoyl chain. This polymerization creates covalent bonds between the surfactant monomers, resulting in a stable polymeric structure. acs.org

Characterization of these polymers is crucial to understand their properties and performance in separations. Techniques used for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the disappearance of the double bond proton signals, indicating successful polymerization. acs.org

Elemental Analysis: To determine the purity of the synthesized polymer. acs.org

Fluorescence Spectroscopy and Pulsed Field Gradient NMR (PFG-NMR): To study the structure and size of the polymerized micelles and how they are affected by the concentration at which polymerization occurs. researchgate.net

Polymerized chiral surfactants have demonstrated several advantages over their monomeric counterparts, leading to enhanced chiral selectivity and separation efficiency. researchgate.netacs.org

Improved Chiral Recognition: The covalent linking of surfactant monomers eliminates the dynamic monomer-micelle equilibrium, which can simplify and enhance the binding process between the analyte and the micelle, leading to improved chiral recognition. acs.org In a comparative study, poly(sodium N-undecylenyl-L-valine-valine) showed significantly enhanced chiral recognition compared to poly(sodium N-undecylenyl-L-valine). nih.gov

Higher Efficiency: Separations using polymerized surfactants can result in higher efficiencies and better resolutions. nih.gov

Versatility: Poly(sodium N-undecylenyl-L-valinate) has proven to be a versatile chiral selector, effective over a wide pH range (5.6-11) for separating acidic, basic, and neutral compounds. researchgate.netresearchgate.net

Research has shown that at equivalent monomer concentrations, the choice between different polymerized surfactants can affect the migration factors of enantiomers. For example, cationic enantiomers had larger migration factors with poly(L-SUV) than with poly(L-SUVV), while the reverse was true for anionic enantiomers. nih.gov This highlights the tunability of these systems for specific separation challenges.

The table below presents a comparison of migration factors for cationic and anionic enantiomers with two different polymeric surfactants. nih.gov

| Enantiomer Type | Poly(L-SUV) Migration Factor | Poly(L-SUVV) Migration Factor |

| Cationic | Larger | Smaller |

| Anionic | Smaller | Larger |

Spectroscopic and Chromatographic Methods for Characterization in Research

The precise characterization of this compound is fundamental to its application in research, particularly in fields like chiral separations where its structural integrity and purity are paramount. Spectroscopic and spectrometric techniques are indispensable tools for verifying the molecular structure, confirming molecular weight, and identifying the functional groups that dictate its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of this compound. Both ¹H and ¹³C NMR are employed to confirm the covalent framework of the molecule, ensuring the correct assembly of the dodecanoyl tail, the valine headgroup, and the connecting amide linkage.

In research settings, ¹H NMR spectra provide confirmation by identifying signals corresponding to all the distinct protons in the molecule. This includes the terminal methyl group of the fatty acid chain, the long chain of methylene (B1212753) (-(CH₂)₁₀-) groups, the α-protons adjacent to the carbonyl groups, the characteristic protons of the valine residue (α-H, β-H, and γ-CH₃), and the amide (N-H) proton.

Furthermore, NMR is instrumental in studying the aggregation behavior and intermolecular interactions of the surfactant in solution. Studies on related N-acyl amino acids have shown that the chemical shifts of the amide proton and carbonyl carbons are often concentration-dependent. dokumen.pubscribd.com This dependency provides evidence of intermolecular hydrogen bonding, a key driving force in the formation of micelles and other supramolecular structures. dokumen.pubscribd.com Advanced 2D NMR techniques, such as Rotating Frame Overhauser Effect Spectroscopy (ROESY), can be used to probe the spatial proximity of different parts of the molecule, offering insights into the conformation and packing within a micellar aggregate.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) |

| Terminal -CH₃ (dodecanoyl) | ~0.88 (t) |

| Methylene chain -(CH₂)₈- | ~1.2-1.4 (m) |

| -CH₂-CH₂-C=O | ~1.6 (m) |

| -CH₂-C=O | ~2.2 (t) |

| Isopropyl -CH(CH₃)₂ (valine) | ~0.9-1.0 (d) |

| Isopropyl -CH(CH₃)₂ (valine) | ~2.1 (m) |

| α-CH (valine) | ~4.2-4.4 (dd) |

| Amide N-H | ~6.5-7.5 (d) |

Note: Shifts are approximate and can vary based on solvent and concentration. t=triplet, m=multiplet, d=doublet, dd=doublet of doublets.

Mass spectrometry (MS) is a critical analytical technique for validating the molecular weight of this compound and confirming its elemental composition. The empirical formula of the compound is C₁₇H₃₂NNaO₃, corresponding to a molecular weight of 321.43 g/mol .

Soft ionization techniques, particularly Electrospray Ionization (ESI), are commonly coupled with mass spectrometry (ESI-MS) for the analysis of surfactants. This method allows the molecule to be ionized with minimal fragmentation, enabling the clear observation of the molecular ion. In ESI-MS analysis, this compound can be detected in both positive and negative ion modes.

In negative ion mode, the spectrum is expected to show a prominent peak corresponding to the N-dodecanoyl-L-valinate anion [M-Na]⁻ at a mass-to-charge ratio (m/z) of approximately 298.4. In positive ion mode, detection of the protonated molecule [M-Na+2H]⁺ at m/z 300.4 or the sodium adduct of the free acid [M-Na+2Na]⁺ at m/z 322.4 may be observed. The accurate mass measurement provided by high-resolution mass spectrometry can confirm the elemental composition with high confidence. This validation is essential for confirming the identity of the synthesized compound before its use in further applications, such as in micellar electrokinetic chromatography. oup.com

Table 2: Expected m/z Values in ESI-MS for this compound

| Ion Species | Formula | Calculated m/z | Ionization Mode |

| N-dodecanoyl-L-valinate anion | [C₁₇H₃₂NO₃]⁻ | 298.24 | Negative |

| Protonated free acid | [C₁₇H₃₃NO₃]⁺ | 300.25 | Positive |

| Sodium adduct of free acid | [C₁₇H₃₂NNaO₃]⁺ | 322.23 | Positive |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and reliable method used to verify the presence of key functional groups within the this compound molecule. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of the molecule's chemical bonds.

The FT-IR spectrum of this compound provides a unique fingerprint, confirming its identity and structural features. The most important absorptions include those from the long alkyl chain, the secondary amide linkage, and the terminal carboxylate group. The presence of strong C-H stretching bands confirms the dodecanoyl tail. The amide group is identified by its characteristic N-H stretching vibration and its two carbonyl-related bands, Amide I (primarily C=O stretch) and Amide II (a mix of N-H bend and C-N stretch). The deprotonated carboxylic acid (carboxylate) group is confirmed by its strong asymmetric and symmetric stretching vibrations. The positions of these bands, particularly the amide bands, can also provide information about intermolecular hydrogen bonding within the material.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide (-CONH-) | ~3300 |

| C-H Asymmetric/Symmetric Stretch | Alkyl chain (-CH₂, -CH₃) | ~2955, 2920, 2850 |

| C=O Stretch (Amide I) | Amide (-CONH-) | ~1640 |

| C=O Asymmetric Stretch | Carboxylate (-COO⁻) | ~1600-1550 |

| N-H Bend (Amide II) | Amide (-CONH-) | ~1540 |

| C=O Symmetric Stretch | Carboxylate (-COO⁻) | ~1400 |

Biodegradation and Environmental Fate Research

Microbial Degradation Pathways and Mechanisms

The biodegradation of N-acyl amino acid surfactants, such as Sodium N-dodecanoyl-L-valinate, is primarily accomplished through microbial activity. The fundamental degradation pathway involves the enzymatic cleavage of the amide bond that links the fatty acid (dodecanoyl) and the amino acid (valine) components.

Utilization as Carbon and Nitrogen Sources by Microorganisms

Microorganisms can utilize the constituents of this compound as essential nutrients for growth. The dodecanoyl (lauroyl) group serves as a rich carbon and energy source, while the L-valinate moiety provides both carbon and nitrogen. nih.gov

Upon cleavage of the amide bond, the liberated lauric acid can enter the β-oxidation pathway, a central metabolic process where fatty acids are broken down to produce acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production or be used in various biosynthetic pathways. The L-valine, being an amino acid, can be deaminated, and its carbon skeleton can enter central metabolic pathways. libretexts.org The amino group provides a source of nitrogen for the synthesis of other amino acids, nucleic acids, and essential nitrogen-containing compounds within the microbial cell. nih.gov

| Nutrient Source | Metabolic Pathway | Primary Function for Microorganism |

| Dodecanoyl (Lauric Acid) | β-oxidation | Carbon and energy source |

| L-Valinate | Deamination, Carbon skeleton metabolism | Carbon and nitrogen source |

Identification of Degradation Products and Intermediates (e.g., fatty acids)

The primary degradation products resulting from the initial microbial action on N-acyl amino acid surfactants are the constituent fatty acid and amino acid. In the case of this compound, these would be dodecanoic acid (lauric acid) and L-valine.

Research on analogous compounds, such as sodium lauroyl sarcosinate, confirms this degradation pattern, where it is metabolized into lauric acid and sarcosine (B1681465) (N-methylglycine). regulations.govcosmeticsinfo.org These initial degradation products are then further metabolized by microorganisms. Lauric acid is degraded through β-oxidation, while L-valine is catabolized through pathways common to branched-chain amino acids. libretexts.orgresearchgate.net

| Initial Compound | Primary Degradation Products | Further Metabolic Fate |

| This compound | Dodecanoic Acid (Lauric Acid) | β-oxidation |

| L-Valine | Amino acid catabolism |

Factors Influencing Biodegradability in Laboratory Environments

The rate and extent of biodegradation of surfactants like this compound in laboratory settings are influenced by several key factors. These include the chemical structure of the surfactant, the nature of the microbial population, and various environmental conditions.

The linear alkyl chain of the dodecanoyl group generally confers high biodegradability. Surfactants with linear, unbranched hydrophobic chains are more readily degraded by microorganisms than those with branched chains. chemicalproductsokc.com The presence of an easily hydrolyzable amide bond also contributes to the biodegradability of N-acyl amino acid surfactants. mdpi.com

Environmental parameters play a crucial role. Optimal conditions of temperature, pH, and nutrient availability (in addition to the surfactant itself) will enhance microbial activity and, consequently, biodegradation rates. The presence of a diverse and adapted microbial inoculum is also critical for efficient degradation. nih.gov

| Factor | Influence on Biodegradability |

| Chemical Structure | |

| Alkyl Chain | Linear chains are more readily biodegradable. |

| Linkage Type | Amide bonds are susceptible to enzymatic cleavage. |

| Environmental Conditions | |

| Temperature | Affects microbial metabolic rates. |

| pH | Influences enzyme activity and microbial growth. |

| Nutrient Availability | Essential for microbial proliferation. |

| Microbial Factors | |

| Inoculum | A diverse and adapted microbial community enhances degradation. |

Constitutive Versus Inducible Enzymatic Systems in Biodegradation

The enzymes responsible for the biodegradation of surfactants can be either constitutive or inducible. Constitutive enzymes are produced by microorganisms at a constant level, regardless of the presence of a specific substrate. quora.com In contrast, inducible enzymes are synthesized in response to the presence of a specific substrate, which acts as an inducer. quora.com

In the context of surfactant biodegradation, some microorganisms may possess constitutive enzymes, such as amidases or proteases, that can hydrolyze the amide bond of this compound. This would allow for immediate degradation upon exposure to the compound.

Alternatively, the presence of this compound or its initial degradation products may induce the synthesis of specific enzymes required for its breakdown. For instance, the fatty acid component (dodecanoic acid) could induce the expression of genes encoding enzymes of the β-oxidation pathway. Similarly, the presence of L-valine could induce the synthesis of enzymes involved in its specific catabolic pathway. The expression of enzymes for the degradation of some amino acids is known to be substrate-inducible in certain bacteria. researchgate.net

Determining whether the enzymatic system for the degradation of this compound is primarily constitutive or inducible would require specific gene expression studies in relevant microbial isolates.

| Enzyme System | Characteristics | Implication for Biodegradation |

| Constitutive | Produced continuously at a constant level. | Immediate onset of degradation upon exposure. |

| Inducible | Synthesized in response to a specific substrate. | A lag phase may occur before significant degradation begins, as the necessary enzymes are being synthesized. |

Advanced Characterization Techniques Employed in Fundamental Research

Surface Tension and Interfacial Property Measurements

Surface tension measurements are fundamental to characterizing the interfacial activity of surfactants like Sodium N-dodecanoyl-L-valinate. This technique measures the force per unit length at the interface between the surfactant solution and air, typically using methods like the du Noüy ring or Wilhelmy plate method. nih.goverau.edu As the concentration of this compound in an aqueous solution increases, the surfactant molecules adsorb at the air-water interface, leading to a decrease in surface tension. erau.edu

This reduction continues until the interface becomes saturated with surfactant monomers. At this point, the monomers begin to self-assemble into aggregates, such as micelles, in the bulk solution. The concentration at which this occurs is known as the critical micelle concentration (CMC). wikipedia.org Beyond the CMC, the surface tension of the solution remains relatively constant, as any additional surfactant molecules preferentially form new micelles rather than further populating the interface. erau.eduwikipedia.org The CMC is a crucial parameter, indicating the surfactant's efficiency. A lower CMC value signifies that less surfactant is needed to saturate the interface and form micelles. For N-acyl amino acid surfactants, the CMC is influenced by factors such as the length of the alkyl chain, the nature of the amino acid headgroup, temperature, and the presence of electrolytes. wikipedia.orgresearchgate.net

By analyzing the surface tension isotherm (a plot of surface tension versus the logarithm of surfactant concentration), other important interfacial properties can be determined using the Gibbs adsorption isotherm equation. These include the maximum surface excess concentration (Γmax), which represents the maximum packing density of surfactant molecules at the interface, and the minimum surface area per molecule (Amin), which is the area each molecule occupies at the saturated interface. researchgate.net

Table 1: Interfacial Properties of Amino Acid-Based Surfactants

| Property | Description | Typical Method of Determination |

|---|---|---|